molecular formula C16H15BrN4O2S B14937823 1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937823
M. Wt: 407.3 g/mol
InChI Key: ZSXNDEPARIYOPM-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone core substituted with a 4-bromophenyl group at the 1-position and a 5-cyclopropyl-1,3,4-thiadiazol-2-yl carboxamide at the 3-position.

Properties

Molecular Formula

C16H15BrN4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H15BrN4O2S/c17-11-3-5-12(6-4-11)21-8-10(7-13(21)22)14(23)18-16-20-19-15(24-16)9-1-2-9/h3-6,9-10H,1-2,7-8H2,(H,18,20,23)

InChI Key

ZSXNDEPARIYOPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Preparation of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with thiosemicarbazide. A representative protocol involves:

  • Reacting cyclopropanecarbonyl chloride with thiosemicarbazide in dichloromethane at 0–5°C for 2 hours.
  • Treating the intermediate with phosphorous oxychloride (POCl₃) under reflux to induce cyclization, yielding 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

  • Temperature: 80–90°C (reflux)
  • Time: 4–6 hours
  • Yield: 68–72%

The reaction mechanism proceeds through nucleophilic attack of the thiosemicarbazide’s sulfur on the carbonyl carbon, followed by POCl₃-mediated dehydration to form the thiadiazole ring.

Synthesis of 1-(4-Bromophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

The pyrrolidine intermediate is constructed via a Michael addition-cyclization sequence:

  • Reacting 4-bromobenzaldehyde with ethyl acrylate in the presence of a catalytic amount of piperidine to form ethyl 3-(4-bromophenyl)acrylate.
  • Subjecting the acrylate to hydrogenation over palladium on carbon (Pd/C) to yield ethyl 3-(4-bromophenyl)propanoate.
  • Cyclizing the propanoate with ammonium acetate in acetic acid under reflux to generate the pyrrolidinone ring.

Critical Parameters :

  • Hydrogenation pressure: 50–60 psi
  • Cyclization temperature: 110–120°C
  • Overall yield: 55–60%

Amide Bond Formation Strategies

Coupling the thiadiazole amine with the pyrrolidine carboxylic acid is achieved through two primary methods:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activate the carboxylic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.
  • Add the thiadiazole amine (1.0 equiv) and stir at room temperature for 12–16 hours.
  • Isolate the product via precipitation with ice-water and recrystallize from ethanol.

Yield : 75–80%
Purity : >98% (HPLC)

Mixed Anhydride Method

Employing isobutyl chloroformate and N-methylmorpholine:

  • Generate the mixed anhydride by reacting the carboxylic acid with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at −15°C.
  • Add the amine portion dropwise and stir for 4–6 hours.
  • Purify by column chromatography (silica gel, ethyl acetate/hexane).

Yield : 70–75%
Advantage : Reduced racemization risk compared to carbodiimide methods.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance amidation yields but may promote side reactions. THF provides a balance between solubility and reaction control.

Temperature and Time

  • Amidation : Room temperature (20–25°C) for 12–16 hours optimizes conversion without degradation.
  • Cyclocondensation : Reflux conditions (80–90°C) ensure complete ring closure.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates carbodiimide-mediated couplings by 30–40%.
  • Molecular sieves : Improve yields in moisture-sensitive reactions by absorbing generated water.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Citation
Carbodiimide coupling EDC/HOBt, DMF, 16h 78 98.5
Mixed anhydride Isobutyl chloroformate, THF, 6h 72 97.8
One-pot cyclization POCl₃, reflux, 4h 68 95.2

Challenges and Mitigation Strategies

Thiadiazole Ring Instability

The 1,3,4-thiadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Mitigation includes:

  • Maintaining pH 6–7 during workup.
  • Using anhydrous solvents to prevent inadvertent hydrolysis.

Cyclopropane Ring Strain

The cyclopropyl group’s inherent strain necessitates mild reaction conditions:

  • Avoiding temperatures >100°C during coupling steps.
  • Employing sterically hindered bases to minimize ring-opening side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Phenyl Substituent Thiadiazole Substituent Molecular Weight (g/mol)* Notable Properties/Applications
Target Compound 4-Bromo 5-Cyclopropyl ~423.3 (calculated) Potential enzyme inhibition
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluoro 5-Isopropyl 365.4 Structural analog with reduced steric bulk; fluorophenyl may enhance membrane permeability
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methoxy 5-Cyclopropyl ~379.4 (calculated) Methoxy group increases electron density, potentially altering binding interactions
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl N/A (imidazolidinone core) ~537.5 (calculated) Human neutrophil elastase inhibitor; demonstrates substituent-dependent activity

*Molecular weights calculated based on molecular formulas where explicit data was unavailable.

Key Observations:
  • Halogen Effects : The bromine atom in the target compound provides greater polarizability and van der Waals interactions compared to fluorine in ’s analog, which may enhance target binding in hydrophobic pockets .
  • Phenyl Substituent Electronics : The methoxy group in ’s compound donates electron density, contrasting with the electron-withdrawing bromo and fluoro groups. This could influence π-π stacking or hydrogen-bonding interactions in biological targets .

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